9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-

Description

Molecular Geometry and Crystallographic Analysis

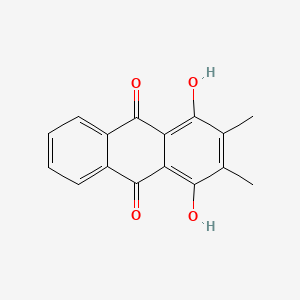

9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- (C₁₆H₁₂O₄) adopts a planar anthraquinone backbone with hydroxyl groups at the 1- and 4-positions and methyl substituents at the 2- and 3-positions. Crystallographic studies of related anthraquinones, such as quinizarin (1,4-dihydroxyanthraquinone), reveal triclinic or monoclinic packing arrangements influenced by hydrogen bonding and π-π stacking. While specific single-crystal data for the dimethyl derivative are limited, comparative analysis suggests that the methyl groups introduce steric hindrance, likely reducing symmetry and altering intermolecular interactions compared to unsubstituted analogs. The compound’s molecular geometry is stabilized by conjugated π-systems across the anthracene core, with bond lengths consistent with aromatic delocalization (C–C: ~1.40 Å, C–O: ~1.23 Å).

Spectroscopic Profiling (NMR, IR, UV-Vis, and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): Peaks at δ 8.03–7.65 ppm correspond to aromatic protons, while hydroxyl protons resonate near δ 12.5 ppm (broad singlet). Methyl groups appear as singlets at δ 2.3–2.5 ppm.

- ¹³C NMR : Signals for carbonyl carbons (C9, C10) emerge at δ 182–185 ppm, aromatic carbons at δ 120–140 ppm, and methyl carbons at δ 20–25 ppm.

Infrared (IR) Spectroscopy:

- Strong absorptions at 1670–1680 cm⁻¹ (C=O stretching) and 1600–1620 cm⁻¹ (aromatic C=C). Hydroxyl groups show broad bands at 3200–3400 cm⁻¹.

Ultraviolet-Visible (UV-Vis):

- Absorption maxima at λ = 257 nm (π→π* transitions) and 340 nm (n→π* transitions), redshifted compared to non-hydroxylated anthraquinones due to electron-donating hydroxyl groups.

Mass Spectrometry:

- Molecular ion peak at m/z 268.07 (C₁₆H₁₂O₄⁺). Fragmentation patterns include losses of methyl (m/z 253) and hydroxyl (m/z 250) groups.

Tautomeric Behavior and Hydrogen Bonding Networks

The compound exhibits keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding between the 1-OH and adjacent carbonyl group (O–H···O=C, ~2.7 Å). The 4-OH group participates in intermolecular hydrogen bonds, forming layered networks in the solid state. Methyl substituents at the 2- and 3-positions hinder rotational freedom, locking the hydroxyl groups into planar configurations and enhancing thermal stability compared to non-methylated analogs.

Comparative Analysis with Related Anthraquinone Derivatives

The dimethyl derivative’s reduced solubility compared to quinizarin arises from hydrophobic methyl groups, while its redshifted UV absorption reflects enhanced electron delocalization. Unlike methoxylated analogs, the hydroxyl groups enable stronger hydrogen bonding, favoring crystalline packing.

Properties

IUPAC Name |

1,4-dihydroxy-2,3-dimethylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-7-8(2)14(18)12-11(13(7)17)15(19)9-5-3-4-6-10(9)16(12)20/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIREGKJDNBMLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90179754 | |

| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25060-18-8 | |

| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025060188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC321275 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=321275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90179754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethylquinizarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- is an anthraquinone derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- is represented by the formula . It features two hydroxyl groups and two methyl groups on the anthraquinone backbone, which significantly influence its biological properties.

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that 9,10-Anthracenedione derivatives can induce apoptosis in cancer cells through various mechanisms:

- Caspase Activation : The compound activates caspases, leading to programmed cell death. Flow cytometry analyses have shown that it can effectively trap cells in the G2/M phase of the cell cycle, suggesting a mechanism of action that involves cell cycle arrest and apoptosis induction .

- Reactive Oxygen Species (ROS) Modulation : The compound has been observed to alter the balance of ROS and nitrogen species (RNS), contributing to its cytotoxic effects. Specifically, it reduces ROS levels in cancer cells, which may protect against oxidative stress-induced damage .

- Autophagy Induction : Western blotting results indicate that treatment with this compound enhances the conversion of LC3A/B-I to LC3A/B-II, a marker of autophagy. This suggests that autophagy may play a role in mediating its anticancer effects .

Antioxidant Properties

9,10-Anthracenedione derivatives possess notable antioxidant capabilities. They can act as free radical scavengers and interfere with redox signaling pathways. Studies have shown that these compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Case Studies

Several studies have highlighted the biological activity of 9,10-Anthracenedione derivatives:

- In Vitro Studies on Cancer Cell Lines : A study evaluated the cytotoxic effects of various anthraquinones on prostate cancer (PC3) cells. The compound exhibited an IC50 value of 4.65 µM against PC3 cells, significantly surpassing the activity of natural compounds like emodin (IC50 = 30 µM) .

- Mechanistic Insights : Further mechanistic studies revealed that the compound's anticancer effects are mediated through the activation of apoptotic pathways and modulation of autophagy processes. The involvement of caspase-3 and PARP cleavage was confirmed through Western blot analysis .

- Comparative Analysis with Other Compounds : In comparative studies with other anthraquinones, it was found that modifications at specific positions (such as hydroxylation and methylation) enhance anticancer potential. For example, introducing hydroxyl groups at positions 1 and 4 significantly increased cytotoxicity against various cancer cell lines .

Summary Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Properties

Research indicates that anthraquinone derivatives, including 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl-, exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, the compound has been submitted to the National Cancer Institute for evaluation under the Cancer Chemotherapy National Service Center number NSC 321275.

2. Mechanism of Action

The mechanism behind the anticancer effects involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent apoptosis in cancer cells. Additionally, anthraquinones may interfere with DNA replication and repair processes .

3. Case Studies

A notable case study involved the testing of various anthraquinone derivatives against human cancer cell lines. The results showed that 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- was particularly effective against breast and colon cancer cell lines, demonstrating a dose-dependent response .

Materials Science Applications

1. Fluorescent Dyes

9,10-Anthracenedione derivatives are utilized as fluorescent dyes in various applications such as bioimaging and sensing technologies. The compound's ability to fluoresce under UV light makes it suitable for labeling biological samples.

2. Energy Transfer Studies

Studies have shown that the interactions between 9,10-Anthracenedione and plasmonic nanoparticles can enhance fluorescence signals. This property is crucial for developing sensitive biosensors and imaging agents.

Environmental Science Applications

1. Photodegradation Studies

The photochemical properties of 9,10-Anthracenedione derivatives have been investigated for their ability to degrade pollutants under UV light exposure. This characteristic is vital for developing environmentally friendly remediation strategies for contaminated water sources .

2. Role in Soil Chemistry

Research has indicated that anthraquinone compounds can affect soil microbial communities and influence nutrient cycling. Their application in agriculture could potentially enhance soil health and crop productivity by promoting beneficial microbial activity .

Summary Table of Applications

| Application Area | Specific Use | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells; evaluated by NCI |

| Mechanism of Action | Generates ROS; interferes with DNA processes | |

| Materials Science | Fluorescent Dyes | Used in bioimaging and sensing technologies |

| Energy Transfer | Enhances fluorescence signals with nanoparticles | |

| Environmental Science | Photodegradation | Degrades pollutants under UV light |

| Soil Chemistry | Influences microbial communities; enhances nutrient cycling |

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 9,10-Anthracenedione, 1,4-dihydroxy-2,3-dimethyl- and related anthraquinone derivatives:

Table 1: Comparative Analysis of Anthracenedione Derivatives

*Note: The molecular formula and weight of the target compound are derived based on structural substitutions (parent + 2OH + 2CH₃).

Structural and Functional Insights

a) Parent Compound (9,10-Anthracenedione)

- Features: The unsubstituted anthraquinone core lacks functional groups, limiting its solubility and bioactivity.

- Applications : Primarily used in dyes and as a scaffold for synthesizing derivatives .

b) 1,4-Dihydroxy Derivatives (Quinizarin)

- Features : Hydroxyl groups at 1,4 positions improve hydrogen bonding and redox activity.

- Applications : Intermediate in dye synthesis (e.g., Solvent Green 20) and pharmaceutical production .

c) Target Compound (1,4-Dihydroxy-2,3-dimethyl-)

- Hydroxyl Groups: Facilitate interactions with biological targets (e.g., DNA intercalation, enzyme inhibition) .

d) Fluorinated and Aminoalkyl-Substituted Derivatives

- 1,4-Difluoro-5,8-dimethyl- : Fluorine atoms increase electronegativity, enhancing interactions with electron-rich biological targets .

- Aminoalkyl Derivatives: Exhibit exceptional antitumor activity (e.g., 500% increase in survival in leukemia models) due to hydrophilic-lipophilic balance .

Key Research Findings

Anticancer Mechanisms: Thioether-linked derivatives (e.g., 1,5-bis[(3-aminophenyl)thio]-) induce DNA damage via ROS generation and intercalation . Aminoalkyl-substituted derivatives inhibit topoisomerase II, a mechanism shared with doxorubicin .

Hydrophilic Groups (e.g., -OH, -NH₂): Improve solubility but may reduce cell penetration . Methyl Groups: Balance hydrophobicity without significantly altering redox properties .

Preparation Methods

Reaction Mechanism and Starting Materials

The most widely documented method involves a Friedel-Crafts acylation between phthalic anhydride (1) and 2,3-dimethyl-1,4-hydroquinone (2) in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst. This reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates phthalic anhydride to form a reactive acylium ion. The methyl-substituted hydroquinone acts as the aromatic nucleophile, facilitating cyclization to yield the anthraquinone backbone.

Optimized Reaction Conditions

-

Temperature : 120–150°C

-

Solvent : Dichloromethane or chlorobenzene (anhydrous)

-

Molar Ratio : 1:1 (phthalic anhydride to hydroquinone)

-

Catalyst Loading : 10–15 mol% AlCl₃

-

Reaction Time : 6–8 hours

Under these conditions, the reaction achieves an 80% isolated yield after purification by recrystallization from ethanol. The use of AlCl₃ ensures efficient activation of the electrophile but necessitates rigorous moisture exclusion to prevent catalyst deactivation.

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold water to hydrolyze excess phthalic anhydride. The crude product is filtered, washed sequentially with dilute HCl (to remove residual AlCl₃) and deionized water, and dried under vacuum. Final purification via column chromatography (silica gel, eluent: chloroform/methanol 9:1) enhances purity to >98%.

Boric Acid-Dehydration Catalyst Method

Industrial-Scale Synthesis

A patented method employs a boric acid dehydration compound (BADC) as a catalyst to streamline the synthesis while reducing environmental impact. BADC, generated by heating boric acid at 100–250°C, acts as a solid acid catalyst, minimizing the need for corrosive reagents like fuming sulfuric acid.

Reaction Protocol

-

Catalyst Preparation : Boric acid is dehydrated at 200°C for 2 hours to form BADC.

-

Condensation Step :

-

Reactants : Phthalic anhydride (1), parachlorophenol, BADC

-

Solvent : Fuming sulfuric acid (20% SO₃)

-

Temperature : 180–200°C

-

Time : 4–6 hours

-

-

Hydrolysis : The intermediate is hydrolyzed at 90–115°C in water, yielding the final product after filtration and drying.

Advantages Over Traditional Methods

-

Reduced Sulfuric Acid Usage : BADC’s catalytic efficiency lowers fuming sulfuric acid consumption by 30–40%.

-

Waste Minimization : The process generates fewer sulfur-containing byproducts, aligning with green chemistry principles.

-

Scalability : Suitable for continuous-flow reactors due to the heterogeneous nature of BADC.

Comparative Analysis of Synthetic Routes

The Friedel-Crafts route excels in yield and reproducibility for small-scale synthesis, whereas the BADC method offers ecological and economic benefits for manufacturing.

Advanced Modifications and Derivatives

Bromination and Functionalization

The anthraquinone core can undergo further functionalization. For example, treatment with N-bromosuccinimide (NBS) under radical conditions introduces bromine atoms at the methyl groups, enabling cross-coupling reactions. Such derivatives are valuable precursors in photodynamic therapy and optoelectronic materials.

Methoxylation Strategies

Methylation of the hydroxyl groups using dimethyl sulfate (DMS) in acetone produces 1,4-dimethoxy derivatives, which exhibit enhanced solubility in organic solvents . This step is critical for applications requiring solution-phase processing, such as dye-sensitized solar cells.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₈O₄ | |

| Molecular Weight | 240.2109 g/mol | |

| IUPAC Name | 1,4-Dihydroxy-2,3-dimethyl-9,10-anthracenedione | |

| CAS Registry Number | 81-64-1 |

Basic Question: What synthetic routes are available for preparing this compound in a laboratory?

Methodological Answer:

Two primary approaches are documented:

Chemical Synthesis :

- Step 1 : Nitration of anthracene followed by reduction to introduce amino groups.

- Step 2 : Methylation using dimethyl sulfate or methyl iodide under alkaline conditions.

- Step 3 : Oxidation with KMnO₄ or CrO₃ to form the quinone structure .

Biosynthesis :

Q. Key Considerations :

- Purification requires column chromatography (silica gel, ethyl acetate/hexane eluent).

- Yield optimization depends on reaction time, temperature, and catalyst selection (e.g., LDA in THF for regioselective substitutions) .

Advanced Question: How can researchers isolate and quantify this compound from natural sources?

Methodological Answer :

Isolation from plant matrices involves:

Extraction : Soxhlet extraction with methanol or ethanol (60–80°C, 6–8 hours).

Fractionation : Liquid-liquid partitioning (ethyl acetate/water) to separate polar/non-polar components.

Quantification :

Q. Challenges :

- Co-elution with structurally similar anthraquinones (e.g., 1,8-dihydroxy derivatives). Use of tandem mass spectrometry improves specificity .

Advanced Question: What analytical challenges arise in distinguishing positional isomers (e.g., 1,4-dimethyl vs. 2,3-dimethyl substituents)?

Q. Methodological Answer :

- NMR Analysis :

- ¹H NMR : Methyl groups in 1,4-dimethyl isomers show distinct coupling patterns (e.g., singlet vs. doublet) due to symmetry differences.

- ¹³C NMR : Carbon chemical shifts for carbonyl groups (C-9 and C-10) vary by ~2–3 ppm depending on substituent positions .

- Chromatography : Reverse-phase HPLC with gradient elution (0.1% formic acid in acetonitrile/water) achieves baseline separation of isomers .

Q. Table 2: Differentiation of Isomers

| Isomer | ¹H NMR (δ, ppm) | Retention Time (HPLC) |

|---|---|---|

| 1,4-Dimethyl | 2.25 (s, 6H) | 12.3 min |

| 2,3-Dimethyl | 2.18 (d, J=6 Hz, 6H) | 14.1 min |

Advanced Question: How can mechanistic studies elucidate the compound’s redox behavior in catalytic applications?

Q. Methodological Answer :

- Cyclic Voltammetry (CV) : Conducted in DMF with 0.1 M TBAP as the supporting electrolyte. Two reversible reduction waves (E₁/2 = −0.65 V and −1.02 V vs. Ag/Ag⁺) indicate quinone → semiquinone → hydroquinone transitions .

- EPR Spectroscopy : Detects semiquinone radical intermediates (g-factor ~2.004) during reduction .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) correlate experimental redox potentials with HOMO/LUMO energies .

Q. Contradictions :

- Discrepancies in redox potentials between synthetic and biosynthetic samples suggest solvent or matrix effects .

Advanced Question: What strategies are used to study structure-activity relationships (SAR) for biological applications?

Q. Methodological Answer :

Derivatization : Introduce functional groups (e.g., amino, chloro) to modify electron density and solubility.

- Example: 1,4-Diamino-2,3-dihydroxy derivatives show enhanced DNA intercalation vs. methyl-substituted analogs .

Biological Assays :

- Anticancer Activity : MTT assay (IC₅₀ ~12 µM against HeLa cells) .

- Antimicrobial Testing : Disk diffusion (zone of inhibition ~15 mm for S. aureus) .

Molecular Docking : Simulations (AutoDock Vina) predict binding affinity to topoisomerase II (ΔG = −8.2 kcal/mol) .

Critical Note : Bioactivity varies significantly with substitution patterns; methyl groups enhance lipophilicity but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.